molecular formula C19H14BrNO4 B13006195 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid

2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid

Cat. No.: B13006195
M. Wt: 400.2 g/mol
InChI Key: QWOOJIQWVJPLIG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable quinoline derivative.

    Bromination: Introduce the bromophenyl group through a bromination reaction using bromine or a brominating agent.

    Carboxylation: Introduce the carboxyethyl group through a carboxylation reaction using appropriate reagents such as carbon dioxide and a base.

    Purification: Purify the final product using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinoline derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the bromophenyl and carboxyethyl groups.

    4-Bromo-2-phenylquinoline: Lacks the carboxyethyl group.

    3-(2-Carboxyethyl)quinoline-4-carboxylic acid: Lacks the bromophenyl group.

Uniqueness

The presence of both the bromophenyl and carboxyethyl groups in 2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid may confer unique chemical properties and potential biological activities that are not observed in similar compounds. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets.

Biological Activity

2-(4-Bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid (CAS No. 1263215-96-8) is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of intermediates through Claisen condensation or other coupling reactions, followed by functionalization to introduce the bromophenyl and carboxyethyl groups. Characterization techniques such as NMR and X-ray diffraction are employed to confirm the structure of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to reduce viability in Caco-2 (human colorectal adenocarcinoma) cells significantly, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound

Cell LineViability (%)IC50 (µM)
Caco-239.8Not reported
MCF-7 (breast cancer)31.9Not reported

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting that the compound may interfere with critical regulatory pathways in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, preliminary research indicates that this compound may also possess antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Case Studies

A notable case study involved the evaluation of this compound's efficacy against resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antimicrobial therapies, particularly in light of increasing antibiotic resistance .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and key proteins involved in cancer progression and microbial resistance. The docking results indicate strong binding affinities, which could explain its biological activities observed in vitro .

Properties

Molecular Formula

C19H14BrNO4

Molecular Weight

400.2 g/mol

IUPAC Name

2-(4-bromophenyl)-3-(2-carboxyethyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C19H14BrNO4/c20-12-7-5-11(6-8-12)18-14(9-10-16(22)23)17(19(24)25)13-3-1-2-4-15(13)21-18/h1-8H,9-10H2,(H,22,23)(H,24,25)

InChI Key

QWOOJIQWVJPLIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Br)CCC(=O)O)C(=O)O

Origin of Product

United States

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